molecular formula C13H17N3O4 B2700492 1-(3,4-dimethoxyphenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide CAS No. 2062902-55-8

1-(3,4-dimethoxyphenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide

Cat. No. B2700492
CAS RN: 2062902-55-8
M. Wt: 279.296
InChI Key: HSTQNIOKBZGMRK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Without specific information on “1-(3,4-dimethoxyphenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide”, it’s challenging to provide a detailed analysis of its chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-(3,4-dimethoxyphenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide” would depend on its specific structure and functional groups .

Scientific Research Applications

Catalysis and Organic Synthesis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as catalysts. These catalysts facilitate the Michael addition of N-heterocycles to chalcones. Notably, this methodology has been applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. Both the preparation of chalcone and the triazole Michael addition to chalcone exhibit good green metrics .

Nitrogen-Containing Heteroarenes

Nitrogen-containing heteroarenes play a crucial role in natural products and biologically active synthetic compounds. Triazole derivatives, including our compound of interest, exhibit diverse biological effects due to their structural characteristics. These compounds are easier to bind with target molecules, making them valuable in drug discovery and development .

β-Azolyl Ketones

β-Azolyl ketones constitute a family of compounds with potential interest. They have been described as efficient components in fungicide, bactericide, and herbicide formulations. The synthesis of β-heteroarylated carbonyl compounds, achieved through aza-Michael reactions, provides access to β-aminocarbonyl derivatives—a valuable precursor for bioactive compounds .

Computational Chemistry

Computational studies, including density functional theory (DFT) calculations, can provide insights into the electronic structure, reactivity, and stability of the compound. These investigations can guide further experimental work and shed light on its behavior in different environments.

Mechanism of Action

The mechanism of action would depend on the specific application or biological activity of “1-(3,4-dimethoxyphenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide”. Without this context, it’s difficult to provide a detailed analysis .

Safety and Hazards

Without specific information on “1-(3,4-dimethoxyphenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide”, it’s challenging to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for research or applications of “1-(3,4-dimethoxyphenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide” would depend on its specific properties, potential uses, and the current state of research in the field .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-19-10-4-3-9(6-11(10)20-2)16-7-8(5-12(16)17)13(14)15-18/h3-4,6,8,18H,5,7H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTQNIOKBZGMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)C(=NO)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)/C(=N/O)/N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxyphenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide

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